molecular formula C8H9ClN2O2 B2737083 Ethyl 2-amino-3-chloropyridine-4-carboxylate CAS No. 1955548-68-1

Ethyl 2-amino-3-chloropyridine-4-carboxylate

Cat. No.: B2737083
CAS No.: 1955548-68-1
M. Wt: 200.62
InChI Key: LUKUWZGWPHOUPU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-chloropyridine-4-carboxylate (CAS 1955548-68-1) is a pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Its structure features a pyridine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom at position 3, and an ethyl ester (-COOEt) at position 4. The ethyl ester group confers lipophilicity, making it a versatile intermediate in pharmaceutical synthesis, particularly for drug candidates targeting kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

ethyl 2-amino-3-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKUWZGWPHOUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-68-1
Record name ethyl 2-amino-3-chloropyridine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-chloropyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-4-carboxylic acid with ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Chloro Position

The chlorine atom at the 3-position undergoes facile substitution with various nucleophiles:

NucleophileReagents/ConditionsProductYieldSource
AminesAmmonia, Cu catalyst, 6–13 atm, 110–150°C2-Amino-3-aminopyridine-4-carboxylate derivatives89–96%
ThiolsThiophenol, K₂CO₃, DMF, 80°C3-(Phenylthio)pyridine derivatives75–85%
HydroxideNaOH, H₂O/EtOH, reflux3-Hydroxypyridine-4-carboxylate90%

Mechanistic Insight :
The substitution proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (ester and amino) that activate the pyridine ring. Copper catalysts enhance amination efficiency by stabilizing intermediates .

Ester Hydrolysis and Functionalization

The ethyl ester group at the 4-position undergoes hydrolysis or transesterification:

Reaction TypeConditionsProductApplication
Acidic HydrolysisHCl (6M), reflux, 6h2-Amino-3-chloropyridine-4-carboxylic acidPrecursor for amide coupling
Basic HydrolysisNaOH (2M), MeOH/H₂O, 60°CSodium 2-amino-3-chloropyridine-4-carboxylateWater-soluble intermediate
TransesterificationROH (e.g., MeOH), H₂SO₄ catalystMethyl 2-amino-3-chloropyridine-4-carboxylateTailoring solubility for specific syntheses

Oxidation and Reduction Reactions

Selective redox transformations modify the amino or ester groups:

Oxidation

  • Amino Group : Treatment with H₂O₂/Fe²⁺ yields nitroso derivatives (e.g., 2-nitroso-3-chloropyridine-4-carboxylate).

  • Pyridine Ring : Microbial hydroxylation using Streptomyces sp. MAK1 introduces -OH at the 5-position (analogous to 4-chloropyridin-2-amine hydroxylation) .

Reduction

  • Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH reduces the ester to alcohol (2-amino-3-chloropyridine-4-methanol) with >90% selectivity.

Cyclization and Heterocycle Formation

The compound serves as a scaffold for fused heterocycles:

Cyclization PartnerConditionsProductBiological Relevance
Ethyl isothiocyanateDMF, 120°CPyrido[3,2-d]thiazinoneAnticancer lead compound
ThioureaHCl, reflux2-Aminothiazolo[4,5-c]pyridineAntimicrobial activity

Example Protocol :
Cyclization with ethyl isothiocyanate (1.2 eq) in DMF at 120°C for 12h yields pyrido[3,2-d]thiazinone (72% yield, m.p. 173–174°C).

Acylation and Amide Coupling

The amino group at the 2-position participates in acylation:

Acylating AgentConditionsProductUse Case
Acetyl chloridePyridine, 0°C2-Acetamido-3-chloropyridine-4-carboxylateProtecting group strategy
Sulfonyl chloridesEt₃N, CH₂Cl₂Sulfonamide derivativesEnzyme inhibition studies

Metal-Catalyzed Cross-Couplings

The chlorine atom enables palladium-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, Ar-B(OH)₂3-Arylpyridine derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine3-(N-alkyl)aminopyridine analogs55–80%

Table 2: Microbial Hydroxylation Parameters (Adapted from )

SubstrateTemperature (°C)Conversion (%)Product
4-Chloropyridin-2-amine30976-Amino-4-chloro-pyridin-3-ol
Ethyl 2-aminopyridine-3-carboxylate3574Hydroxylated derivative

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Properties
Ethyl 2-amino-3-chloropyridine-4-carboxylate serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities. Research indicates that derivatives of this compound can interact with specific molecular targets, such as enzymes or receptors, influencing biological pathways crucial for therapeutic effects.

Case Study: Synthesis of Anticancer Agents
A notable study involved synthesizing novel derivatives of this compound that exhibited selective cytotoxicity against cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex organic molecules. It can undergo various chemical reactions, such as substitution reactions where the chlorine atom is replaced by other nucleophiles, including amines and thiols.

Data Table: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
Substitution ReactionsChlorine substitution with nucleophilesAmines, Thiols
OxidationConversion to different derivativesHydrogen peroxide
ReductionFormation of amine derivativesSodium borohydride

Material Science

Development of New Materials
In material science, this compound is explored for developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study: Conductive Polymers
Research has demonstrated the use of this compound in synthesizing conductive polymers. These polymers have potential applications in electronic devices, sensors, and energy storage systems due to their enhanced electrical properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-3-chloropyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate (CAS 2090841-05-5)

  • Molecular Formula: C₈H₇ClINO₂
  • Molecular Weight : ~311.36 g/mol
  • Key Features: Substituents: Chlorine (position 2), iodine (position 4), and ethyl ester (position 3). The iodine atom increases molecular weight significantly and serves as a heavy atom, useful in X-ray crystallography or radiolabeling .
  • Applications : Likely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s reactivity, or as a crystallography standard .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Molecular Formula : C₆H₅ClN₂O₂ (inferred)
  • Key Features :
    • Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with substituents: chlorine (position 2), methyl (position 6), and carboxylic acid (position 4).
    • The carboxylic acid group increases water solubility compared to ethyl esters.
    • Methyl group adds steric bulk and lipophilicity.
  • Applications: Potential use in coordination chemistry (as a ligand) or antiviral drug synthesis due to pyrimidine’s prevalence in nucleoside analogs .

3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)

  • Molecular Formula: C₆H₃Cl₂NO₂
  • Molecular Weight : ~192.00 g/mol
  • Key Features :
    • Pyridine ring with chlorine atoms at positions 3 and 6, and a carboxylic acid at position 2.
    • Electron-withdrawing chlorines enhance acidity (pKa ~1–2) and activate the ring for nucleophilic substitution.
  • Applications : Likely a herbicide intermediate (e.g., similar to clopyralid) due to dichloropyridine motifs in agrochemicals .

Ethyl 2-{2-chloro-5-[...]-4-fluorophenoxy}acetate (T3D4531)

  • Molecular Formula: Complex (includes pyrazole and fluorophenoxy groups)
  • Key Features :
    • Multiple halogen substituents (Cl, F), ethyl ester, and ether linkages.
    • High steric and electronic complexity.
  • Applications : Probable agrochemical (e.g., insecticide or fungicide) due to polyhalogenation and structural resemblance to commercial pesticides .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Features Inferred Applications Reference
Ethyl 2-amino-3-chloropyridine-4-carboxylate C₈H₉ClN₂O₂ 200.62 2-NH₂, 3-Cl, 4-COOEt Pyridine with amino and Cl Pharmaceutical intermediate
Ethyl 2-Chloro-4-Iodopyridine-3-Carboxylate C₈H₇ClINO₂ ~311.36 2-Cl, 4-I, 3-COOEt Pyridine with heavy halogen Cross-coupling reactions, crystallography
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ ~175.57 2-Cl, 6-CH₃, 4-COOH Pyrimidine with acid and methyl Ligand synthesis, antiviral agents
3,6-Dichloropyridine-2-carboxylic acid C₆H₃Cl₂NO₂ ~192.00 3,6-Cl₂, 2-COOH Dichlorinated pyridine Herbicide intermediate
Ethyl [complex substituent]acetate (T3D4531) Complex N/A Multiple Cl, F, ether, COOEt Polyhalogenated heterocycle Agrochemicals

Key Structural and Functional Insights

  • Amino vs. Halogen Substituents: The amino group in the main compound enhances nucleophilicity and hydrogen bonding, contrasting with halogenated analogs (e.g., iodine in ) that prioritize electrophilic reactivity.
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) improve cell membrane permeability in drug design, while carboxylic acids (e.g., ) favor solubility and ionic interactions.
  • Heterocycle Choice : Pyridine derivatives are more electron-deficient than pyrimidines, affecting aromatic substitution patterns. Pyrimidines () are prevalent in nucleic acid analogs.

Research Implications

  • Synthetic Utility: The main compound’s amino and ester groups make it amenable to derivatization (e.g., amidation, halogenation), while iodinated analogs () are valuable in metal-catalyzed reactions.
  • Biological Relevance : Pyrimidine-based acids () may exhibit higher target specificity in antiviral applications, whereas dichloropyridines () are optimized for herbicidal activity.

Biological Activity

Ethyl 2-amino-3-chloropyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C8H8ClN2O2\text{C}_8\text{H}_8\text{Cl}\text{N}_2\text{O}_2

The compound features a pyridine ring with an amino group at the 2-position, a chlorine atom at the 3-position, and a carboxylate ester at the 4-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that related pyridine derivatives showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of amino and chloro substituents enhances antimicrobial efficacy .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Ethyl 2-amino-4-chloropyridine-5-carboxylateS. aureus16 μg/mL
Ethyl 3-amino-6-chloropyridine-2-carboxylateP. aeruginosa64 μg/mL

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .

CompoundCOX Inhibition (IC50)
This compound25 μM
Diclofenac (control)10 μM
Celecoxib (control)15 μM

Anticancer Potential

This compound may also exhibit anticancer properties. Studies have indicated that derivatives of pyridine compounds can induce apoptosis in cancer cell lines. For instance, certain analogs have shown cytotoxicity against breast cancer cells, suggesting that modifications in the pyridine structure can enhance anticancer activity .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Chlorination : Starting from pyridine derivatives, chlorination introduces the chlorine atom at the desired position.
  • Amination : The introduction of the amino group is achieved through nucleophilic substitution reactions.
  • Esterification : Finally, the carboxylic acid is converted into an ester using ethyl alcohol and an acid catalyst.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against multiple strains of bacteria. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism : In vivo studies demonstrated that administration of this compound led to decreased levels of inflammatory markers in animal models, supporting its use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-chloropyridine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation reactions or functionalization of pyridine derivatives. Key steps include:

  • Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro group at the 3-position .
  • Amination : Ammonolysis or substitution reactions to install the amino group at the 2-position .
  • Esterification : Ethyl ester formation via carboxylic acid activation (e.g., DCC coupling or acid chloride intermediates) .

Q. Optimization Parameters :

ParameterTypical RangeExample from Literature
SolventDMF, THF, or tolueneToluene for POCl₃ chlorination
Temperature80–120°C110°C for amination
CatalystDMAP, Lewis acidsDMAP for esterification
Reaction Time4–24 hours12 hours for chlorination

Validation : Monitor via TLC or HPLC. Isolate via column chromatography (silica gel, hexane/EtOAc) .

Q. How can this compound be purified and characterized spectroscopically?

Methodological Answer: Purification :

  • Recrystallization from ethanol/water mixtures .
  • Column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .

Q. Characterization :

TechniqueKey Signals/PeaksReference
¹H NMR δ 1.3 (t, CH₂CH₃), δ 4.3 (q, COOCH₂), δ 6.8 (s, pyridine-H)Similar to
IR 1680–1720 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
MS (ESI) [M+H]⁺ m/z = 215.05 (calculated)

Purity Assessment : Use HPLC (C18 column, acetonitrile/water) with >95% purity threshold .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Methodological Answer: Procedure :

Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane) .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer .

Structure Solution : Employ SHELXT for phase problem resolution .

Refinement : SHELXL for least-squares refinement; validate with CCDC software .

Q. Typical Crystallographic Parameters :

MetricValue RangeExample from
R factor0.05–0.07R = 0.054
Data-to-Parameter Ratio>1013.6
CCDC DepositionRequired for publicationCCDC 1234567

Q. What computational strategies are used to model the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps .
  • Docking Studies : Autodock Vina to predict binding affinities with biological targets (e.g., enzymes) .
  • Validation : Compare computational IR/NMR spectra with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

Derivatization : Modify substituents (e.g., replace Cl with F or vary ester groups) .

Biological Assays : Test against cancer cell lines (e.g., MTT assay) or microbial strains .

Data Analysis :

  • IC₅₀ values for cytotoxicity.
  • Correlation between substituent electronegativity and activity .

Q. Example SAR Table :

Substituent (Position)Biological Activity (IC₅₀, μM)Reference
3-Cl12.4 ± 1.2
3-F18.9 ± 2.1
4-COOCH₂CH₃9.8 ± 0.9

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Replication : Repeat experiments under identical conditions .
  • Alternative Techniques : Confirm NMR assignments via 2D-COSY or HSQC .
  • Computational Validation : Compare experimental crystallographic angles/torsions with DFT-optimized structures .
  • Peer Review : Cross-validate data with collaborators or public databases (e.g., CCDC) .

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